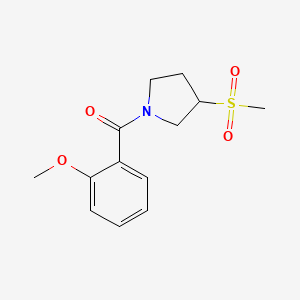

3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-12-6-4-3-5-11(12)13(15)14-8-7-10(9-14)19(2,16)17/h3-6,10H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTJSYSBQGWRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonylation reaction, often using reagents like methanesulfonyl chloride in the presence of a base.

Attachment of the Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the pyrrolidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It is particularly useful in the development of novel pharmaceuticals and agrochemicals.

Biology

- Biological Activity Exploration : Research has indicated potential biological activities, including anti-inflammatory properties. Studies have investigated its interactions with various biomolecules, which could lead to the development of new therapeutic agents.

Medicine

- Therapeutic Properties : Preliminary studies suggest that 3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine may exhibit analgesic effects. Its potential for treating conditions related to inflammation is currently under investigation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of pyrrolidine compounds against various pathogens. The results indicated that modifications to the pyrrolidine structure significantly enhanced antimicrobial activity compared to unmodified counterparts.

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Control | E. coli | 8 |

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The results demonstrated a significant reduction in pro-inflammatory cytokine production.

| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Compound | 50 | 120 |

| Control | N/A | N/A |

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(S)-(-)-1-(2-Methoxybenzoyl)-2-(Methoxymethyl)Pyrrolidine

- Structure : Lacks the 3-methanesulfonyl group but includes a 2-methoxymethyl (-CH₂OCH₃) substituent at the 2-position.

- Its chiral center (S-configuration) may confer stereoselective interactions in biological systems .

- Applications : Used in drug development for neurological targets due to its balanced lipophilicity and hydrogen-bonding capacity .

3-[2-[4-(3-Methoxypropoxy)-3-Methylpyridin-2-yl-Methanesulfinyl]Benzimidazole-1-Sulfonyl]Benzoic Acid Sodium Salt (Compound 9e)

- Structure : Incorporates a methanesulfinyl (-SOCH₃) group and a pyridine-linked methoxypropoxy chain.

- Properties: The sulfinyl group and sodium salt enhance aqueous solubility, making it suitable for intravenous formulations. The benzimidazole core provides π-π stacking interactions in enzyme binding .

- Applications : Investigated as a proton pump inhibitor (PPI) analogue for gastrointestinal disorders .

Compound UU (N-Oxidized Pyrrolidine Derivative)

- Structure: Features an N-oxide group on the pyrrolidine ring and a C=N-oxide on the isoquinoline unit.

- Synthesis : Requires harsh conditions (e.g., m-chloroperbenzoic acid) for aromatization, limiting scalability .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 3-Methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine | 3-SO₂CH₃, 1-COC₆H₄-2-OCH₃ | ~309.4 | Sulfonyl, benzoyl, methoxy | Under investigation |

| (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine | 2-CH₂OCH₃, 1-COC₆H₄-2-OCH₃ | ~279.3 | Methoxymethyl, benzoyl | Drug development (CNS targets) |

| Compound 9e | Benzimidazole-sulfonyl, pyridine-methoxypropoxy, sulfinyl | ~634.8 | Sulfinyl, sodium carboxylate | Proton pump inhibition |

| Compound UU | Pyrrolidine N-oxide, isoquinoline C=N-oxide | ~320.2 | N-oxide, C=N-oxide | Model for aromatic systems |

Research Findings and Mechanistic Insights

Reactivity and Stability

- Sulfonyl vs. Sulfinyl Groups : The methanesulfonyl group in the target compound offers greater oxidative stability compared to sulfinyl derivatives (e.g., Compound 9e), which are prone to redox cycling .

- N-Oxidation Effects : Compound UU demonstrates that pyrrolidine N-oxidation can complicate synthesis pathways but may enhance metabolic resistance in vivo .

Biological Activity

3-Methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which is modified by a methanesulfonyl group and a 2-methoxybenzoyl moiety. This structural configuration is believed to play a crucial role in its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes involved in critical metabolic pathways. Its mechanism of action appears to involve:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit metalloproteases, which are involved in various physiological processes, including cell signaling and tissue remodeling .

- Modulation of Signaling Pathways : It may affect pathways such as the PI3K/Akt/mTOR pathway, which is significant in cancer biology and metabolic regulation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and prostate cancer cells, with IC50 values ranging from 10 to 20 µM. This suggests potential for further development as an anticancer agent. -

Anti-inflammatory Mechanisms :

In vitro assays indicated that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This was attributed to its interference with NF-kB signaling pathways, highlighting its potential use in treating inflammatory diseases. -

Antimicrobial Activity :

The compound was tested against Mycobacterium tuberculosis and showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics. However, further studies are needed to assess its efficacy in vivo.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest that it has favorable absorption characteristics due to its lipophilicity. Toxicological assessments indicate low acute toxicity, but long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Q. What are the standard synthetic routes for 3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine, and how is the product characterized?

The synthesis typically involves multi-step reactions, starting with the formation of a pyrrolidine scaffold followed by sulfonylation and benzoylation. A representative method includes:

- Step 1 : Reacting a pyrrolidine precursor (e.g., 3-aminopyrrolidine) with methanesulfonyl chloride under basic conditions (e.g., i-Pr₂NEt) in dichloromethane to introduce the sulfonyl group .

- Step 2 : Benzoylation using 2-methoxybenzoyl chloride in the presence of coupling agents (e.g., DCC) to attach the 2-methoxybenzoyl moiety .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.3 ppm for methoxy groups, ~3.0 ppm for sulfonyl-CH₃) and LC-MS for molecular ion verification. Elemental analysis ensures purity (>95%) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.

- Spectroscopy : ¹H NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and absence of impurities. IR spectroscopy verifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (C₁₃H₁₅NO₄S).

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for sulfonylation/benzoylation steps. This predicts optimal temperatures and catalysts .

- Solvent Screening : Use COSMO-RS simulations to evaluate solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) often enhance sulfonylation efficiency .

- Machine Learning : Train models on existing reaction data (e.g., reaction time, equivalents) to predict yield outcomes and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Controlled Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to isolate variables .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may influence activity discrepancies .

- Structural Analog Comparison : Compare with analogs (e.g., 3-[(2,5-dichlorophenoxy)methyl]pyrrolidine hydrochloride) to assess how substituent changes affect target binding .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation : Systematically modify the methoxybenzoyl group (e.g., replace with 3,4-dimethoxyphenyl) or adjust the sulfonyl group (e.g., replace methanesulfonyl with toluenesulfonyl) .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Measure IC₅₀ values to quantify potency shifts .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to correlate substituent changes with binding affinity trends .

Q. What advanced techniques resolve stereochemical uncertainties in derivatives of this compound?

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .

- X-ray Crystallography : Determine absolute configuration of crystalline derivatives. For example, (3R,4S)-configured pyrrolidines show distinct diffraction patterns .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign stereochemistry in non-crystalline samples .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during sulfonylation?

- Temperature Control : Conduct reactions at 0–5°C to suppress over-sulfonylation .

- Protecting Groups : Temporarily protect reactive sites (e.g., amines) with Boc groups before sulfonylation .

- Real-Time Monitoring : Use inline FTIR or ReactIR to track sulfonyl chloride consumption and terminate reactions at ~90% conversion .

Q. What experimental designs improve yield in multi-step syntheses?

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., equivalents of reagents, solvent volume) .

- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., benzoylation) .

- Microwave Assistance : Accelerate slow steps (e.g., cyclization) via microwave irradiation at 150°C, reducing reaction time from 20 hours to 2 hours .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts)?

- Solvent Effects : Re-run NMR in deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign ambiguous protons/carbons .

- Reference Libraries : Cross-check with databases (e.g., SciFinder) for reported shifts of analogous pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.